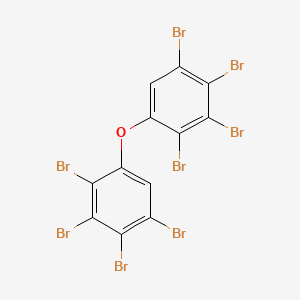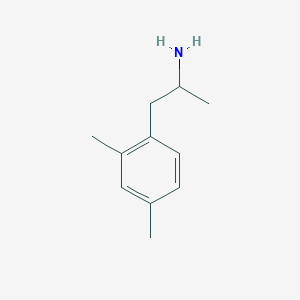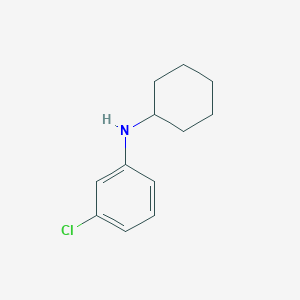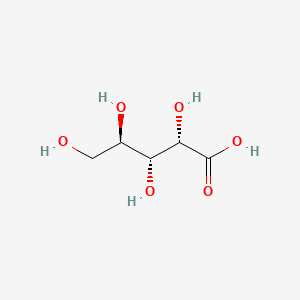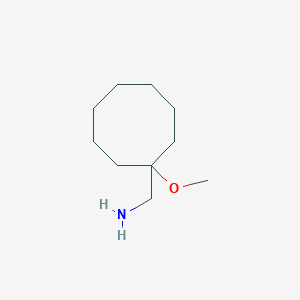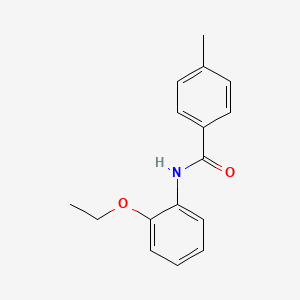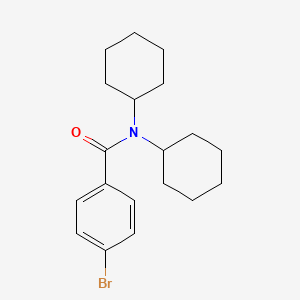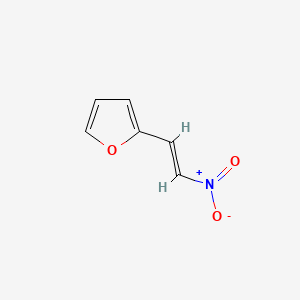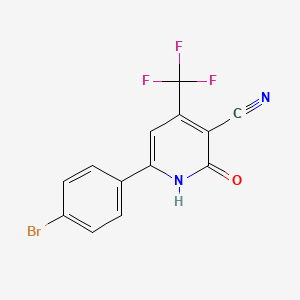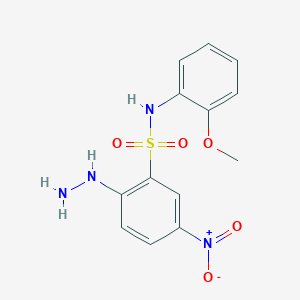![molecular formula C14H11N3O5 B3423902 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid CAS No. 32669-19-5](/img/no-structure.png)
2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Nitrophenyl)hydrazinylcarbonylbenzoic acid (2-NHPB) is a small molecule that is used in a variety of scientific research applications. It is a nitro-aromatic compound that has been found to have a wide range of biological activities. 2-NHPB is an important tool for scientists as it can be used to study the biochemical and physiological effects of various compounds.
科学研究应用
2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds and to investigate the mechanism of action of various drugs. It has also been used to study the effects of environmental toxins on organisms. 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid has also been used as a reagent in organic synthesis and as a catalyst in chemical reactions.
作用机制
2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid acts as a reversible inhibitor of certain enzymes, such as cytochrome P450 enzymes. It inhibits the activity of these enzymes by binding to the active site and preventing the substrates from binding. This inhibition leads to a decrease in the activity of the enzyme and, consequently, a decrease in the production of the end product.
Biochemical and Physiological Effects
2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to modulate the activity of other enzymes, such as proteases and phosphatases. It has also been found to have an anti-inflammatory effect and to modulate the activity of certain receptors, such as the serotonin receptor.
实验室实验的优点和局限性
2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid has several advantages for laboratory experiments. It is a small, stable molecule that is easy to synthesize and is relatively inexpensive. It is also non-toxic and does not cause significant adverse effects in laboratory animals. However, 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid is not suitable for use in clinical trials due to its potential to cause adverse effects in humans.
未来方向
There are many potential future directions for the use of 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid. It could be used to study the effects of environmental toxins on organisms, as well as the effects of drugs on the biochemical and physiological processes of organisms. It could also be used to investigate the mechanism of action of various drugs and to develop new drugs and therapies. Additionally, it could be used to study the effects of various compounds on the activity of enzymes and receptors. Finally, 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid could be used to develop new methods for the synthesis of other compounds.
合成方法
2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid can be synthesized by a two-step process. The first step involves the reaction of 2-nitrophenol with hydrazine hydrate in the presence of aqueous sodium hydroxide to form the hydrazone intermediate. The second step involves the reaction of the hydrazone intermediate with benzoic acid in the presence of aqueous sodium hydroxide to form the final product.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-(2-nitrophenyl)hydrazine. This intermediate is then reacted with benzoyl chloride to form the final product, 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid.", "Starting Materials": [ "2-nitrobenzaldehyde", "hydrazine hydrate", "benzoyl chloride", "diethyl ether", "sodium bicarbonate", "sodium sulfate", "water" ], "Reaction": [ "Step 1: Dissolve 2-nitrobenzaldehyde (1.0 g, 6.5 mmol) in diethyl ether (20 mL) and add hydrazine hydrate (0.5 mL, 10 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Filter the resulting solid and wash with diethyl ether. Dry the solid under vacuum to obtain 2-(2-nitrophenyl)hydrazine (1.2 g, 85%).", "Step 3: Dissolve 2-(2-nitrophenyl)hydrazine (1.0 g, 4.5 mmol) in diethyl ether (20 mL) and add benzoyl chloride (1.2 g, 6.0 mmol). Stir the mixture at room temperature for 2 hours.", "Step 4: Add sodium bicarbonate (1.0 g) to the reaction mixture and stir for 10 minutes. Extract the product with diethyl ether (3 x 20 mL).", "Step 5: Dry the organic layer over sodium sulfate and filter. Concentrate the filtrate under vacuum to obtain the crude product.", "Step 6: Dissolve the crude product in hot water (20 mL) and cool the solution to room temperature. Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the final product, 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid (1.0 g, 70%)." ] } | |
CAS 编号 |
32669-19-5 |
分子式 |
C14H11N3O5 |
分子量 |
301.25 g/mol |
IUPAC 名称 |
2-[(2-nitroanilino)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H11N3O5/c18-13(9-5-1-2-6-10(9)14(19)20)16-15-11-7-3-4-8-12(11)17(21)22/h1-8,15H,(H,16,18)(H,19,20) |
InChI 键 |
DGZLWKQOTNAAOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=CC=CC=C2[N+](=O)[O-])C(=O)O |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=CC=CC=C2[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



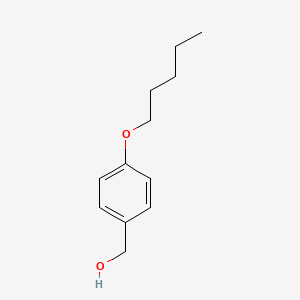
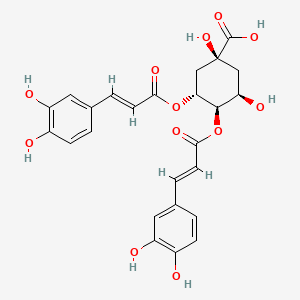
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B3423867.png)
